2-(3-Chlorophenoxy)aniline

Catalog No.
S764637
CAS No.
76838-73-8
M.F
C12H10ClNO
M. Wt
219.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Chlorophenoxy)aniline

CAS Number

76838-73-8

Product Name

2-(3-Chlorophenoxy)aniline

IUPAC Name

2-(3-chlorophenoxy)aniline

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

InChI

InChI=1S/C12H10ClNO/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H,14H2

InChI Key

CADLUJRSKCJOCP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)OC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC(=CC=C2)Cl

2-(3-Chlorophenoxy)aniline is an organic compound characterized by its aromatic structure, featuring a chlorophenoxy group attached to an aniline moiety. Its molecular formula is C12_{12}H10_{10}ClNO, with a molecular weight of approximately 219.67 g/mol. The compound is primarily recognized for its applications in pharmaceuticals and agrochemicals due to its unique chemical properties and biological activities.

Typical of aromatic compounds, including:

  • Electrophilic Substitution: The presence of the amino group allows for electrophilic aromatic substitution reactions, where hydrogen atoms on the benzene ring can be replaced by electrophiles.
  • Nucleophilic Aromatic Substitution: The electron-withdrawing chlorine atom enhances the reactivity of the aromatic ring towards nucleophiles.
  • Reduction Reactions: The nitro derivatives can be reduced to amines, which can further react with other electrophiles or nucleophiles.

Studies indicate that 2-(3-Chlorophenoxy)aniline exhibits notable biological activities, including:

  • Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, making it a candidate for developing antimicrobial agents.
  • Inhibition of Cytochrome P450 Enzymes: It acts as an inhibitor for several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which are crucial in drug metabolism and synthesis .
  • Potential Toxicity: While exhibiting useful biological properties, it also poses risks; it is classified as harmful if swallowed and causes skin irritation .

The synthesis of 2-(3-Chlorophenoxy)aniline can be achieved through several methods:

  • From 1-(3-Chlorophenoxy)-2-nitrobenzene: This method involves reducing the nitro group to an amine using catalytic hydrogenation or chemical reduction techniques .
  • Direct Amination: Chlorophenol can react with aniline under specific conditions to form 2-(3-Chlorophenoxy)aniline through nucleophilic substitution.
  • Coupling Reactions: Utilization of coupling reactions between chlorinated phenols and amines in the presence of bases.

The applications of 2-(3-Chlorophenoxy)aniline are diverse and include:

  • Pharmaceuticals: Used as an intermediate in the synthesis of various drugs due to its biological activity.
  • Agrochemicals: Employed in the formulation of herbicides and pesticides.
  • Dyes and Pigments: Acts as a precursor in dye manufacturing processes due to its chromophoric properties.

Interaction studies reveal that 2-(3-Chlorophenoxy)aniline interacts with multiple biological systems:

  • Metabolic Pathways: Its role as a cytochrome P450 inhibitor suggests significant interactions affecting drug metabolism.
  • Cellular Uptake Mechanisms: Studies indicate that the compound can permeate cell membranes, implicating potential effects on cellular functions and signaling pathways.

Several compounds share structural similarities with 2-(3-Chlorophenoxy)aniline. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-(4-Chlorophenoxy)aniline7578-94-50.92
3-Chloro-4-(4-chlorophenoxy)aniline24900-79-60.84
5-Chloro-2-(4-chlorophenoxy)aniline121-27-70.84
3-Chloro-4-(2-chlorophenoxy)aniline56966-54-20.83
4-(3-Chlorophenoxy)aniline56705-51-20.84

Uniqueness

The uniqueness of 2-(3-Chlorophenoxy)aniline lies in its specific chlorine placement on the phenyl ring, which significantly influences its reactivity and biological activity compared to other similar compounds. Its ability to inhibit specific cytochrome P450 enzymes further distinguishes it from closely related compounds.

XLogP3

3.1

Wikipedia

2-(3-Chlorophenoxy)aniline

Dates

Modify: 2023-08-15

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